
Flomoxef sodium
Übersicht
Beschreibung
Flomoxef-Natrium ist ein synthetisches Oxacephem-Antibiotikum, das erstmals in den 1980er Jahren in Japan synthetisiert wurde. Es gehört zur Klasse der β-Lactam-Antibiotika und ist bekannt für seine Stabilität gegenüber Extended-Spectrum Beta-Lactamasen (ESBLs). Diese Verbindung ist wirksam gegen eine breite Palette von grampositiven und gramnegativen Bakterien sowie Anaerobiern .
Vorbereitungsmethoden
Die Herstellung von Flomoxef-Natrium umfasst die folgenden Schritte:
Synthese von Flomoxef-Säure: Der erste Schritt beinhaltet die Synthese von Flomoxef-Säure. Dies wird durch die Reaktion spezifischer Zwischenprodukte unter kontrollierten Bedingungen erreicht.
Umsetzung in Flomoxef-Natrium: Die Flomoxef-Säure wird dann unter Rühren bei einer Temperatur von 0-10 °C durch Zugabe einer Natriumhydrogencarbonatlösung in Flomoxef-Natrium umgewandelt, bis der pH-Wert der Reaktionslösung 4,2-5,2 erreicht. .
Chemische Reaktionsanalyse
Flomoxef-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .
Analyse Chemischer Reaktionen
Flomoxef Sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Urinary Tract Infections
Flomoxef sodium has been extensively studied for its effectiveness in treating urinary tract infections (UTIs). A systematic review of 16 studies, including randomized controlled trials and observational studies, revealed varying clinical cure rates:
- Randomized Controlled Trial : The clinical cure rate was 68.2% when this compound was compared to latamoxef.
- Observational Studies : Cure rates ranged from 50% to 72% in patients with strains susceptible to this compound.
In particular, the drug demonstrated a higher cure rate (90.6%) against Escherichia coli infections compared to other pathogens .
Intra-Abdominal Infections
This compound is also indicated for intra-abdominal infections. Observational studies reported cure rates exceeding 90% for postsurgical intra-abdominal infections, with a notable 77.8% cure rate for biliary tract infections .
Pediatric Use
In pediatric populations, this compound has been administered safely and effectively for various bacterial infections. A study involving neonates and premature infants demonstrated favorable pharmacokinetics and clinical outcomes, with a 100% efficacy rate observed in treated patients .
Surgical Prophylaxis
This compound is utilized as an antimicrobial prophylactic agent in surgical settings. Administration before surgery has been linked to reduced postoperative infection rates .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and distribution following intravenous administration. Key parameters include:
- Half-Life : Approximately 1-2 hours in adults.
- Peak Concentrations : Achieved within 15-30 minutes post-injection.
- Excretion : High urinary recovery rates (up to 83%) suggest effective renal clearance .
Safety and Adverse Effects
This compound is generally well-tolerated, with adverse events reported in less than 5% of cases. Common side effects include gastrointestinal disturbances such as diarrhea . In pediatric studies, adverse events were more frequent in infants compared to older children but remained low overall.
Case Study: Pediatric Infections
A clinical trial involving 12 pediatric patients treated with this compound for various bacterial infections reported a 100% overall efficacy rate, highlighting its potential as a primary treatment option in children .
Case Study: Intra-Abdominal Infections
A single-arm study focusing on patients with biliary tract infections treated with this compound showed a cure rate of 90%, demonstrating its effectiveness in managing complex intra-abdominal conditions .
Data Summary Table
Application Area | Clinical Cure Rate (%) | Study Type |
---|---|---|
Urinary Tract Infections | 68.2 | Randomized Controlled Trial |
Intra-Abdominal Infections | >90 | Observational Studies |
Pediatric Infections | 100 | Clinical Trial |
Surgical Prophylaxis | Variable | Observational Studies |
Wirkmechanismus
Flomoxef Sodium exerts its effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding prevents the transpeptidation step of peptidoglycan synthesis, leading to the inhibition of cell-wall biosynthesis and ultimately causing bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Flomoxef-Natrium ähnelt anderen β-Lactam-Antibiotika, wie z. B. Cephalosporinen und Carbapenemen. Es ist einzigartig in seiner Stabilität gegenüber ESBLs und seiner breiten Aktivität gegen sowohl grampositive als auch gramnegative Bakterien. Zu den ähnlichen Verbindungen gehören:
Cefmetazol: Ein weiteres β-Lactam-Antibiotikum mit ähnlichen Anwendungen und Wirkmechanismen.
Cefotaxim: Ein Cephalosporin der dritten Generation mit einem ähnlichen Wirkungsspektrum.
Ceftriaxon: Ein Breitbandcephalosporin, das zur Behandlung verschiedener bakterieller Infektionen eingesetzt wird
Biologische Aktivität
Flomoxef sodium, a member of the oxacephem class of antibiotics, has garnered attention for its unique biological activity, particularly in the treatment of various bacterial infections. This article provides a comprehensive overview of its mechanism of action, spectrum of activity, pharmacokinetics, clinical efficacy, and relevant case studies.
This compound functions primarily as a β-lactam antibiotic , inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) , which are crucial for the transpeptidation step in peptidoglycan synthesis. This inhibition leads to compromised cell wall integrity and ultimately bacterial cell death .
Spectrum of Activity
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria , including strains resistant to other antibiotics. Notably, it is effective against Methicillin-resistant Staphylococcus aureus (MRSA) and Nocardia species. However, it shows limited efficacy against certain organisms such as Enterococcus spp., Pseudomonas spp., and Acinetobacter spp. .
Organism Type | Activity |
---|---|
Gram-positive bacteria | Effective (including MRSA) |
Gram-negative bacteria | Effective (except some strains) |
Enterococcus spp. | Ineffective |
Pseudomonas spp. | Ineffective |
Acinetobacter spp. | Ineffective |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. Studies in neonates and children have shown varying serum concentrations depending on the dosage and route of administration:
- Half-life (T1/2) : Approximately 0.5 to 1 hour.
- Peak Serum Concentration : Ranges from 44.3 to 197 µg/mL after intravenous administration.
- Urinary Recovery : High recovery rates observed, indicating effective renal clearance .
Table: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life (T1/2) | 0.5 - 1 hour |
Peak Concentration | 44.3 - 197 µg/mL |
Urinary Recovery Rate | 54.9% - 83.1% |
Clinical Efficacy
This compound has demonstrated significant clinical efficacy across various infections:
- In pediatric studies, flomoxef was administered at doses ranging from 55 to 120 mg/kg with an overall efficacy rate of 100% in treating conditions such as pneumonia and cellulitis .
- Observational studies reported cure rates exceeding 90% for intra-abdominal infections and pelvic infections .
- A randomized controlled trial indicated a clinical cure rate of approximately 68% for complicated urinary tract infections when compared to other antibiotics like latamoxef .
Case Study Insights
- Pediatric Infections : In a study involving neonates with bacterial infections, flomoxef showed an overall efficacy rate of 100%, with excellent bacteriological responses noted in most cases .
- Intra-abdominal Infections : A single-arm study reported a cure rate of 77.8% , with higher success in cholecystitis cases (90%) compared to cholangitis (70.6%) .
- Urinary Tract Infections : The clinical response was rated based on the presence or absence of pyuria and bacteriuria; this compound exhibited competitive efficacy compared to other standard treatments .
Eigenschaften
IUPAC Name |
sodium;(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6O7S2.Na/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24;/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27);/q;+1/p-1/t12-,15+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPZBOLFWGINKN-YLCXCWDSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N6NaO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92823-03-5 | |
Record name | Flomoxef sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092823035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLOMOXEF SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445HIB8XNF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Flomoxef Sodium and what is its mechanism of action?
A1: this compound is a second-generation oxacephem antibiotic, structurally similar to cephalosporins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Like other beta-lactam antibiotics, it exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This occurs through binding to penicillin-binding proteins (PBPs) involved in peptidoglycan cross-linking, ultimately leading to bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C15H17F2N6NaO7S. Its molecular weight is 498.4 g/mol. [, ]
Q3: Can you elaborate on the in vitro and in vivo efficacy of this compound?
A3: this compound demonstrates potent in vitro activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Haemophilus influenzae. [, , , , ] Studies have shown its efficacy in treating various infections in animal models, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). [, ] Clinical trials have also demonstrated its effectiveness in treating a variety of infections in humans, including respiratory tract infections, urinary tract infections, and intra-abdominal infections. [, , , , ]
Q4: What are the known resistance mechanisms to this compound?
A4: Similar to other beta-lactam antibiotics, resistance to this compound can develop through mechanisms such as enzymatic inactivation by beta-lactamases, alteration in PBPs, and reduced permeability of bacterial cell walls. [] The emergence of resistance underscores the importance of appropriate antibiotic stewardship to preserve the effectiveness of this compound and other antibiotics.
Q5: What are the pharmacokinetic properties of this compound?
A5: this compound exhibits good tissue penetration, including into bone, aqueous humor, and bile. [, , , ] Studies in rabbits and humans have shown that it is primarily eliminated through renal excretion, with a half-life ranging from 1 to 5 hours depending on the age and health status of the individual. [, , , , ] Age appears to affect its pharmacokinetic parameters, with elder patients exhibiting prolonged half-life, lowered clearance, and elevated area under the curve compared to healthy volunteers. []
Q6: How does this compound penetrate into the aqueous humor, and what are the implications for treating endophthalmitis?
A6: Studies have investigated the penetration of this compound into the aqueous humor, a crucial factor for treating bacterial endophthalmitis. [, ] Intravenous administration of this compound resulted in concentrations in the aqueous humor that exceeded the minimum inhibitory concentration (MIC90) for common ocular pathogens such as Staphylococcus epidermidis, Staphylococcus aureus, and Propionibacterium acnes. [, ] These findings suggest its potential utility in preventing and treating postoperative endophthalmitis.
Q7: Has this compound been investigated for its potential use in drug delivery systems?
A7: Research has explored the potential of this compound in drug delivery systems. [, , ] Studies have incorporated this compound into calcium phosphate cement, demonstrating its potential as a drug delivery system (DDS) carrier for surgical applications. [] Although challenges exist, including the impact of this compound on the setting time and mechanical strength of the cement, research suggests the possibility of controlling drug release by adjusting the concentration of sodium alginate in the formulation. []
Q8: What are the potential applications of this compound in combination therapies?
A9: Research suggests that this compound may offer advantages when used in combination with other antimicrobial agents. [] For instance, studies in rabbits have shown that co-administration of this compound with imipenem/cilastatin sodium or fosfomycin sodium reduced the nephrotoxicity observed with Vancomycin alone. [] This suggests the potential for combination therapies to enhance efficacy and mitigate adverse effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.